![molecular formula C18H18ClN3O4S B11992673 Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)
Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate (CAS Number: 301682-18-8) is a complex organic compound with the following linear formula:
C18H18ClN3O4S
. It belongs to a class of heterocyclic compounds and exhibits intriguing properties due to its unique structure.Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid with 4-chlorobenzaldehyde hydrazone. The reaction proceeds under specific conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ similar synthetic routes with optimized conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes may yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other moieties.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions, but they often involve modifications of the acetyl and thiophene moieties.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, including potential pharmacological applications.
Medicine: Studying its effects on cellular processes and potential therapeutic uses.
Industry: Possible applications in materials science, catalysis, or drug development.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with cellular targets, possibly through inhibition or activation of specific pathways. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific substituents, it shares similarities with related compounds, such as Ethyl 5-acetyl-2-({[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate (CAS Number: 301682-17-7) . These analogs may exhibit varying properties and reactivity.
Propiedades
Fórmula molecular |
C18H18ClN3O4S |
|---|---|
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClN3O4S/c1-4-26-17(24)14-10(2)15(11(3)23)27-16(14)21-18(25)22-20-9-12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H2,21,22,25)/b20-9+ |
Clave InChI |
DMONMMYRDCJPDN-AWQFTUOYSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)NN=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


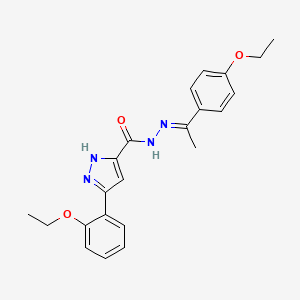

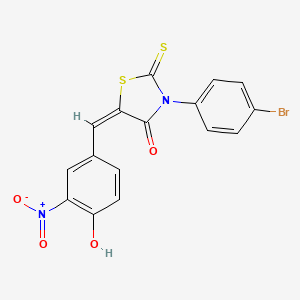
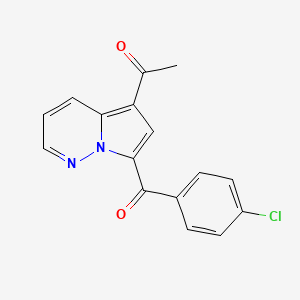
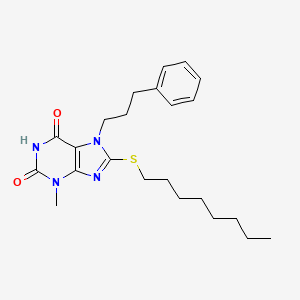
![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)
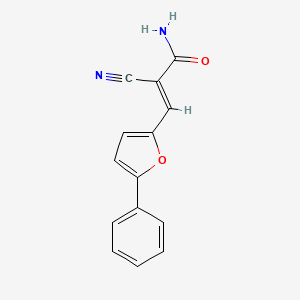

![Ethyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11992683.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)


